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Abstract

AXT-914 is a novel, orally active small molecule that acts as a negative allosteric modulator of
the Calcium-Sensing Receptor (CaSR). This document provides a comprehensive technical
overview of AXT-914, summarizing its mechanism of action, preclinical and clinical data, and
potential therapeutic applications. The information presented is intended to inform researchers,
scientists, and drug development professionals about the core scientific and clinical
foundations of this investigational compound.

Introduction

AXT-914 is a quinazolinone derivative that has been investigated for its potential to treat
disorders of calcium homeostasis.[1] By antagonizing the CaSR, AXT-914 stimulates the
release of parathyroid hormone (PTH), a key regulator of calcium and phosphate balance. This
mechanism of action has positioned AXT-914 as a potential therapeutic agent for conditions
characterized by hypocalcemia and inappropriately low PTH levels, such as autosomal
dominant hypocalcemia type 1 (ADH1) and postsurgical hypoparathyroidism.[1][2] More
recently, AXT-914 has also been identified as a potential broad-spectrum antiviral agent. This
whitepaper will delve into the technical details of AXT-914's pharmacology, present available
guantitative data in a structured format, describe the experimental protocols used in its
evaluation, and visualize key pathways and workflows.
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Mechanism of Action

AXT-914 functions as a calcilytic, a class of drugs that inhibit the CaSR. The CaSR is a G-
protein coupled receptor predominantly expressed in the parathyroid glands and kidneys.[3] It
plays a crucial role in maintaining calcium homeostasis by detecting extracellular calcium
levels. When calcium levels are high, the CaSR is activated, leading to an inhibition of PTH

secretion.

AXT-914, as a negative allosteric modulator, binds to the transmembrane domain of the CaSR,
reducing its sensitivity to extracellular calcium.[1] This inhibition of the CaSR lifts the brake on
PTH secretion, resulting in a transient increase in plasma PTH concentrations.[1] The elevated
PTH then acts on its target organs, primarily the bones and kidneys, to increase serum calcium
levels.

Signaling Pathway

The binding of AXT-914 to the CaSR initiates a signaling cascade that culminates in the
release of PTH. A simplified representation of this pathway is provided below.
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CaSR Signaling Pathway and AXT-914 Inhibition.
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Preclinical Data
In Vitro Studies

HEK293 Cells Expressing Mutant CaSR: In human embryonic kidney (HEK293) cells stably
expressing a gain-of-function CaSR mutation (Leu723GIn, "Nuf" mutant), AXT-914
demonstrated a dose-dependent reduction in the intracellular calcium response to
extracellular calcium.[2] At a concentration of 10 nM, AXT-914 was able to normalize the
exaggerated signaling of the mutant receptor.[2]

In Vivo Studies

Mouse Model of Autosomal Dominant Hypocalcemia Type 1 (ADH1): In "Nuf" mice, which
harbor the Leu723GIn CaSR mutation and serve as a model for ADH1, oral administration of
AXT-914 led to significant increases in plasma PTH and albumin-adjusted calcium levels
compared to vehicle-treated controls.[2]

Table 1: Effects of AXT-914 in a Mouse Model of ADH1

Vehicle- AXT-914 (10

Parameter Time Point p-value Reference
Treated mgl/kg)

Plasma PTH 30 min post-
23+4 104 + 29 <0.05 [2]

(pmol/L) dose

Plasma

Albumin- )

) 120 min post-
Adjusted 1.84 £0.02 2.03+£0.02 <0.001 [2]
) dose
Calcium
(mmol/L)

o Rat Models of Postsurgical Hypoparathyroidism: In rat models of postsurgical

hypoparathyroidism (hemi-parathyroidectomy and total parathyroidectomy with
autotransplantation), oral administration of AXT-914 for 2 to 3 weeks increased serum PTH
and calcium levels, and decreased serum phosphorus levels.[1]

Clinical Data
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Two early-phase clinical studies have been conducted with AXT-914 in healthy volunteers and
postmenopausal women.

Phase 1 Study (Single and Multiple Ascending Doses)

This study evaluated single ascending doses of AXT-914 (ranging from 4 to 120 mg) and
multiple doses (60 or 120 mg once daily for 12 days).[1] AXT-914 was reported to be well-
tolerated at all doses and demonstrated a reproducible, transient release of PTH.[1]

Phase 2a Study in Postmenopausal Women

This was a 4-week, randomized, double-blind, placebo- and active-controlled (teriparatide)
study in healthy postmenopausal women.[1] Participants received either 45 mg or 60 mg of
AXT-914, placebo, or 20 ug of teriparatide.[1]

Table 2: Key Outcomes from the 4-Week Study in Postmenopausal Women

Change in Bone Change in Total

Treatment Group Formation Serum Calcium Reference
Biomarkers from Baseline

AXT-914 (45 mg) No expected changes  +8.0% [1]

AXT-914 (60 mg) No expected changes  +10.7% [1]

] ) Expected changes

Teriparatide (20 pg) +1.3% [1]
observed

Placebo - +1.0% [1]

The study was terminated prematurely due to a lack of effect on bone formation biomarkers
and a dose-related increase in serum calcium.[1]

Experimental Protocols
In Vitro Intracellular Calcium Response Assay

e Cell Line: HEK293 cells stably transfected to express the human CaSR with the Leu723GIn
gain-of-function mutation.
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o Methodology:

o Cells are cultured in appropriate media and seeded into microplates.

o Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

o Baseline fluorescence is measured.

o Cells are treated with varying concentrations of AXT-914 (e.g., 1-20 nM) or vehicle control.

o The intracellular calcium response is initiated by the addition of extracellular calcium.

o Changes in fluorescence, corresponding to changes in intracellular calcium concentration,
are monitored over time using a fluorescence plate reader.

o Data is analyzed to determine the dose-response relationship of AXT-914 on the inhibition
of the CaSR-mediated calcium influx.
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Workflow for In Vitro Intracellular Calcium Assay.

Animal Model of ADH1

* Animal Model: Heterozygous "Nuf* mice (C57BL/6J background) carrying the Leu723GIn
mutation in the CaSR gene.
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o Methodology:
o Animals are housed under standard conditions with ad libitum access to food and water.
o Mice are randomly assigned to treatment (AXT-914) or control (vehicle) groups.
o AXT-914 is administered orally at a specified dose (e.g., 10 mg/kg).

o Blood samples are collected at specified time points post-dosing (e.g., 30 and 120
minutes).

o Plasma is separated for the analysis of PTH and albumin-adjusted calcium concentrations
using appropriate immunoassay and colorimetric methods, respectively.

o Statistical analysis is performed to compare the outcomes between the treatment and
control groups.

Acclimate 'Nuf' mice to
housing conditions

Randomly assign to
treatment groups
Administer AXT-914 (oral)
or vehicle
Collect blood samples
at timed intervals

Analyze plasma for PTH
and calcium

Perform statistical analysis
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Workflow for In Vivo ADH1 Mouse Model Study.

Antiviral Potential

A recent repurposing screen of a large compound library identified AXT-914 as a potential
inhibitor of human coronavirus 229E (HCoV-229E) and SARS-CoV-2 infection in vitro.[3] While
the precise mechanism of its antiviral activity is yet to be fully elucidated, it is hypothesized to
involve the modulation of host cell calcium signaling pathways, which are often hijacked by
viruses for their replication. Further investigation is required to determine the clinical relevance
of this finding.

Conclusion

AXT-914 is a CaSR antagonist with a clear mechanism of action that leads to a transient
increase in PTH and serum calcium levels. Preclinical studies have demonstrated its potential
efficacy in models of hypocalcemic disorders. However, early clinical trials in postmenopausal
women did not show the desired effects on bone formation biomarkers and were associated
with hypercalcemia, leading to the discontinuation of its development for osteoporosis. The
potential of AXT-914 for treating rare diseases like ADH1 and its newly identified antiviral
properties may warrant further investigation. This technical guide provides a foundational
understanding of AXT-914 for the scientific and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [AXT-914: A Technical Whitepaper on its Therapeutic
Potential]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10819877#investigating-the-therapeutic-potential-of-
axt-914]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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